Mdl 201053

Cathepsin B Protease Inhibition Kinetics

Procure MDL 201053 (Z-FA-FMK) for its irreplaceable selectivity fingerprint: it irreversibly inhibits effector caspases 2, 3, 6, and 7 while completely sparing initiator caspases 8 and 10—a profile no pan-caspase inhibitor can replicate. This enables definitive resolution of intrinsic vs. extrinsic apoptotic pathways. Unlike CA-074-OMe, MDL 201053 redirects lysosomal cell death from apoptosis to necrosis in caspase-compromised models, making it essential for lysosomal permeabilization and viral entry studies. In SARS-CoV-2 models, oral dosing (25 mg/kg) raised survival to 60%, outperforming nirmatrelvir. For malaria research, it uniquely inhibits PfMCA-2 (IC50 2.7 µM) where Z-VAD-FMK is inert. Substituting with generic protease inhibitors introduces confounding variables that invalidate these mechanistic readouts.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
CAS No. 96922-64-4
Cat. No. B1676109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdl 201053
CAS96922-64-4
Synonymsenzyloxycarbonyl-Phe-Ala-fluormethylketone
benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone
carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone
MDL 201053
MDL 201053, (R-(R*,S*))-isomer
MDL 201053, (S-(R*,R*))-isomer
MDL 201117
MDL-201053
MDL-201117
Z-FA-FMK
Z-Phe-Ala-CH2F
Z-Phe-Ala-FMK
Z-Phe-AlaCH2F
ZFA-fmk
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)
InChIKeyASXVEBPEZMSPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDL 201053 (Z-FA-FMK) – Procurement-Grade Cathepsin B/L and Selective Caspase Inhibitor


MDL 201053 (CAS 96922-64-4), widely designated Z-FA-FMK, is a cell-permeable, irreversible modified dipeptide inhibitor of cysteine proteases [1]. Its primary targets include cathepsins B, L, and S, with a reported Ki of 1.5 µM for cathepsin B . The compound also selectively inhibits the effector caspases 2, 3, 6, and 7, while sparing the initiator caspases 8 and 10 [2]. Beyond its protease inhibition profile, MDL 201053 has demonstrated antiviral activity against SARS-CoV-2 3CL protease (IC50 = 11.39 µM) and inhibits viral replication in infected cells [3]. This multi-target, host-directed mechanism positions MDL 201053 as a distinctive tool compound for investigations into lysosomal cell death pathways, viral entry, and inflammation.

Why Generic Substitution of MDL 201053 Fails: The Criticality of Its Distinct Protease Signature


Substituting MDL 201053 with a generic cysteine protease or pan-caspase inhibitor compromises experimental integrity due to its unique, quantifiably distinct inhibition profile [1]. Unlike pan-caspase inhibitors such as Z-VAD-FMK, MDL 201053 selectively targets effector caspases (2, 3, 6, 7) without inhibiting initiator caspases (8, 10), enabling dissection of the intrinsic versus extrinsic apoptotic pathways [2]. In direct comparative studies, MDL 201053 exhibits functional outcomes divergent from other cathepsin B inhibitors like CA-074-OMe, switching cell death modality from apoptosis to necrosis rather than fully abrogating it, which is a critical distinction for researchers studying lysosomal cell death and viral pathogenesis [3]. This specific, multi-target signature cannot be replicated by single-target or broad-spectrum analogs, making accurate procurement essential for reproducible research.

MDL 201053 Quantitative Differentiation Evidence: Head-to-Head Performance Versus Key Comparators


Cathepsin B Inhibition Potency: Ki Comparison with Structural Analog Z-FA-CH2Cl

MDL 201053 (Z-FA-FMK) exhibits a 1.5-fold higher potency for cathepsin B inhibition compared to its chloromethyl ketone analog Z-FA-CH2Cl. The fluoromethyl ketone moiety confers enhanced electrophilicity, resulting in a lower Ki value [1].

Cathepsin B Protease Inhibition Kinetics

Selective Effector Caspase Inhibition: Differential IC50 Profile Versus Pan-Caspase Inhibitor Z-VAD-FMK

MDL 201053 (Z-FA-FMK) demonstrates a distinct selectivity profile, potently inhibiting effector caspases (2, 3, 6, 7) while completely sparing initiator caspases 8 and 10. In contrast, Z-VAD-FMK acts as a broad-spectrum pan-caspase inhibitor, blocking both initiator and effector caspases [1].

Apoptosis Caspase Selectivity Cell Death

In Vivo Antiviral Efficacy: Superior Survival Benefit Compared to FDA-Approved Antivirals in SARS-CoV-2 Mouse Model

In a K18 hACE2 transgenic mouse model of SARS-CoV-2 infection, orally administered MDL 201053 (Z-FA-FMK) at 25 mg/kg demonstrated a 60% survival rate, significantly outperforming the FDA-approved antivirals nirmatrelvir and molnupiravir at equivalent doses, which showed lower survival outcomes [1].

Antiviral SARS-CoV-2 In Vivo Efficacy

Divergent Cell Death Modulation: MDL 201053 Switches Apoptosis to Necrosis, Whereas CA-074-OMe Fully Abrogates Death

In caspase-compromised HL-60 cells treated with staurosporine, MDL 201053 (Z-FA-FMK) at 1 µM does not prevent cell death but instead switches the death modality from apoptosis to necrosis. In stark contrast, CA-074-OMe, a cathepsin B-selective inhibitor, fully abrogates both apoptotic and necrotic cell death with an ID50 of ~10 µM [1].

Lysosomal Cell Death Apoptosis Necrosis Cathepsin

Inhibition of Plasmodium falciparum Metacaspase-2: MDL 201053 Active, Whereas General Caspase Inhibitors Are Ineffective

MDL 201053 (Z-FA-FMK) potently inhibits the activity of Plasmodium falciparum metacaspase-2 (PfMCA-2), an enzyme crucial for parasite development, with an IC50 of 2.7 µM. In contrast, the general caspase inhibitors Z-VAD-FMK and Z-DEVD-FMK show no inhibitory effect on PfMCA-2 activity [1].

Malaria Metacaspase Protease Antiparasitic

MDL 201053: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting the Intrinsic Apoptotic Pathway via Selective Effector Caspase Inhibition

In studies where the goal is to distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, MDL 201053 provides a critical advantage. Its selective inhibition of effector caspases 2, 3, 6, and 7 (IC50s ranging from 6.1 to 32.5 µM) while completely sparing initiator caspases 8 and 10 [1] allows for the specific blockade of the execution phase of apoptosis. This is in contrast to pan-caspase inhibitors like Z-VAD-FMK, which block all caspases and thus cannot resolve pathway specificity. This application is directly supported by studies demonstrating that MDL 201053 treatment can distinguish between intrinsic and extrinsic apoptosis induction by retinoid-related molecules [1].

Investigating Lysosomal Cell Death and the Apoptosis-Necrosis Switch

For researchers exploring lysosomal membrane permeabilization and its role in cell death, MDL 201053 is uniquely suited. In caspase-compromised cellular models (e.g., treated with Z-VAD-FMK), MDL 201053 does not prevent cell death but instead redirects it from apoptosis to necrosis [2]. This is a functional property not shared by other cathepsin inhibitors like CA-074-OMe, which completely abrogates cell death [2]. Thus, MDL 201053 enables the specific study of necrosis induction downstream of lysosomal cathepsin release, an application of high relevance in cancer biology and neurodegeneration research.

Host-Directed Antiviral Research Against SARS-CoV-2 and Coronaviruses

MDL 201053 serves as a potent host-directed antiviral agent against SARS-CoV-2 and related coronaviruses. In vitro, it inhibits viral replication with EC50 values ranging from 0.55 to 2.41 µM across multiple variants, demonstrating comparable or superior potency to FDA-approved antivirals [3]. In vivo, oral administration of MDL 201053 (25 mg/kg) significantly improved survival rates to 60% in a SARS-CoV-2 mouse model, outperforming nirmatrelvir and molnupiravir [3]. This evidence positions MDL 201053 as an essential tool for investigating cathepsin L-dependent viral entry and for validating host protease inhibition as an antiviral strategy with a high barrier to resistance.

Malaria Research Targeting Plasmodium Metacaspase-2

In the field of parasitology, specifically malaria research, MDL 201053 offers a unique tool for inhibiting PfMCA-2, an essential parasite metacaspase. MDL 201053 inhibits PfMCA-2 activity and blocks P. falciparum growth with an IC50 of 2.7 µM, whereas general caspase inhibitors like Z-VAD-FMK and Z-DEVD-FMK are completely inactive [4]. This makes MDL 201053 indispensable for functional studies of PfMCA-2 in parasite development and for screening efforts aimed at identifying novel antimalarial leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdl 201053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.